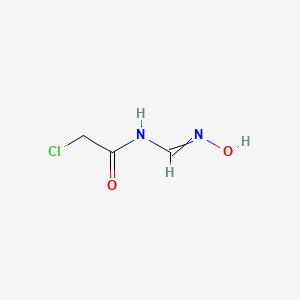
2-chloro-N-(hydroxyiminomethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(hydroxyiminomethyl)acetamide is a chemical compound with the molecular formula C3H5ClN2O2 It is known for its applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods reported for the synthesis of 2-chloro-N-(hydroxyiminomethyl)acetamide involves the reaction of 2-chloroacetamide with formaldehyde . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process involving 2-chloroacetamide and formaldehyde can be scaled up for industrial applications, provided that the reaction conditions are carefully monitored to maintain product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(hydroxyiminomethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(hydroxyiminomethyl)acetamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-chloro-N-(hydroxyiminomethyl)acetamide involves its interaction with biological molecules. As a formaldehyde releaser, it can donate formaldehyde under certain conditions, which can then interact with proteins and other biomolecules. This interaction can lead to various biological effects, including antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: This compound is a hydroxymethyl derivative of chloroacetamide and shares similar properties.
2-Chloro-N-methylacetamide: Another derivative with a methyl group instead of a hydroxyl group.
2-Chloro-N-phenylacetamide: A phenyl derivative that exhibits different chemical properties due to the presence of the phenyl group.
Uniqueness
2-chloro-N-(hydroxyiminomethyl)acetamide is unique due to its specific structure, which allows it to act as a formaldehyde releaser. This property distinguishes it from other chloroacetamide derivatives and makes it valuable in applications requiring formaldehyde donation.
Eigenschaften
CAS-Nummer |
1785917-18-1 |
|---|---|
Molekularformel |
C3H5ClN2O2 |
Molekulargewicht |
136.54 g/mol |
IUPAC-Name |
2-chloro-N-(hydroxyiminomethyl)acetamide |
InChI |
InChI=1S/C3H5ClN2O2/c4-1-3(7)5-2-6-8/h2,8H,1H2,(H,5,6,7) |
InChI-Schlüssel |
MCHSMLGEDJOAMO-UHFFFAOYSA-N |
SMILES |
C(C(=O)NC=NO)Cl |
Kanonische SMILES |
C(C(=O)NC=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















